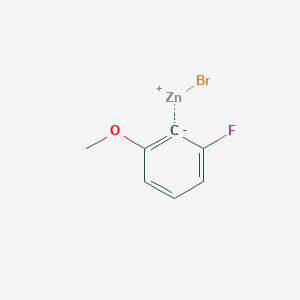

2-Fluoro-6-methoxyphenylZinc bromide

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H6BrFOZn |

|---|---|

Molecular Weight |

270.4 g/mol |

IUPAC Name |

bromozinc(1+);1-fluoro-3-methoxybenzene-2-ide |

InChI |

InChI=1S/C7H6FO.BrH.Zn/c1-9-7-4-2-3-6(8)5-7;;/h2-4H,1H3;1H;/q-1;;+2/p-1 |

InChI Key |

WRQDLUMGFQFGEE-UHFFFAOYSA-M |

Canonical SMILES |

COC1=[C-]C(=CC=C1)F.[Zn+]Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 Fluoro 6 Methoxyphenylzinc Bromide and Analogous Aryl Zinc Halides

Classical Preparation Routes

Traditional methods for synthesizing aryl zinc halides have been well-established for decades and are commonly performed in a laboratory setting. These routes typically involve either the direct reaction of an aryl halide with metallic zinc or the transmetalation from a more reactive organometallic precursor.

The direct oxidative addition of zinc metal into the carbon-halogen bond of an aryl halide is the most straightforward approach to forming aryl zinc halides. google.com However, this reaction is often sluggish or fails entirely with standard zinc metal due to the formation of a passivating oxide layer on its surface and the relatively low reactivity of aryl halides compared to their alkyl counterparts. nih.govsci-hub.box Consequently, activation of the zinc metal is essential for the reaction to proceed efficiently. nih.gov

Several methods have been developed to activate zinc. Early techniques included washing the metal with acid to remove the oxide layer. nih.gov More effective and widely used methods involve the in situ generation of highly reactive zinc, often referred to as Rieke Zinc. riekemetals.com This is typically achieved by the chemical reduction of a zinc salt, such as zinc chloride (ZnCl₂), with a potent reducing agent like lithium naphthalenide. sci-hub.boxacs.orgscispace.com This process generates a finely divided, highly reactive form of zinc that readily undergoes oxidative addition to a wide range of aryl and vinyl halides under mild conditions, tolerating various functional groups like esters and nitriles. riekemetals.comacs.orgscispace.com

Another common strategy for activation involves the use of chemical additives during the reaction. Agents such as 1,2-dibromoethane (B42909) and trimethylsilyl (B98337) chloride (TMSCl) are used to clean and activate the zinc surface. wikipedia.org More recently, the addition of lithium chloride (LiCl) has been shown to be highly effective, as it helps to solubilize the newly formed organozinc species from the metal surface, thereby preventing deactivation and facilitating the reaction. nih.govwikipedia.org Electrochemical methods, utilizing a sacrificial zinc anode in the presence of a cobalt catalyst, have also been developed as an efficient means of preparing arylzinc compounds from aryl halides. organic-chemistry.org

Table 1: Examples of Direct Oxidative Insertion for Aryl Zinc Halide Synthesis

| Aryl Halide Precursor | Zinc Activation Method | Solvent | Key Additives | Yield | Reference |

|---|---|---|---|---|---|

| Aryl Iodides/Bromides | Rieke Zinc (from ZnCl₂ + Li Naphthalenide) | THF | None | Excellent | acs.orgscispace.com |

| Aryl Iodides | Unactivated Zinc Powder | THF | LiCl | Good | nih.gov |

| Aryl Bromides | Zinc Dust | DMF/Acetonitrile | Cobalt Halide, Pyridine | Good | organic-chemistry.org |

| Aryl Bromides | Zinc Powder | THF | 1,2-dibromoethane, TMSCl | N/A | wikipedia.org |

Transmetalation provides an alternative and highly reliable route to aryl zinc halides. This two-step process involves the initial formation of a more reactive organometallic reagent (typically organolithium or Grignard), which is then reacted with a zinc halide salt (e.g., ZnCl₂, ZnBr₂, ZnI₂) to exchange the metal. This approach is particularly useful when direct zinc insertion is difficult or when the starting aryl halide is unreactive towards activated zinc.

The preparation of an aryllithium reagent followed by transmetalation with a zinc salt is a common sequence. The aryllithium intermediate is typically generated via halogen-lithium exchange between an aryl halide and an alkyllithium reagent (such as n-butyllithium) at low temperatures. The resulting aryllithium is then quenched with a solution of a zinc halide. The conversion of the highly reactive carbon-lithium bond to a more covalent and less basic carbon-zinc bond significantly increases the functional group compatibility of the final reagent. uni-muenchen.de This increased stability allows organozinc compounds to be used in subsequent reactions at higher temperatures where the corresponding organolithium or Grignard reagents might decompose. uni-muenchen.de

Perhaps the most common transmetalation route involves the use of Grignard reagents (organomagnesium halides). An aryl Grignard reagent is first prepared by the reaction of an aryl halide with magnesium metal. This intermediate is then treated with a zinc halide. thieme.com This metathesis reaction yields the desired aryl zinc halide and a magnesium halide salt. researchgate.net

Recent advancements have streamlined this process into a one-pot procedure. By performing the magnesium insertion in the presence of both lithium chloride and zinc chloride, the initially formed Grignard reagent undergoes an in situ transmetalation to the more stable organozinc species. thieme-connect.com The presence of LiCl is crucial as it activates the magnesium metal and helps to solubilize the organometallic intermediates. thieme-connect.com This method allows for the preparation of a wide variety of polyfunctional organozinc reagents. thieme-connect.com

Transmetalation from Other Organometallic Species

Advanced and Scalable Synthetic Approaches

While classical batch methods are effective on a laboratory scale, they can present challenges related to safety, exothermicity, and scalability. Modern synthetic approaches, particularly continuous flow chemistry, have emerged to address these limitations.

Continuous flow synthesis offers a powerful platform for the safe, reproducible, and scalable production of organozinc reagents. nih.gov In a typical setup, a solution of an organic halide in a suitable solvent (like THF) is continuously pumped through a heated column packed with zinc metal turnings. nih.govacs.org The controlled temperature and high surface area within the packed-bed reactor facilitate an efficient and rapid oxidative insertion. nih.gov

This "on-demand" synthesis minimizes the accumulation of unstable and highly reactive organozinc intermediates, significantly enhancing the safety of the process. acs.orgresearchgate.net The resulting solution of the organozinc reagent can be directly channeled into a second reactor for immediate use in subsequent reactions, such as Negishi or Reformatsky couplings. nih.govacs.org This telescoping of reaction steps avoids isolation and purification of the sensitive intermediate.

Studies have demonstrated that full conversion of the halide precursor can be achieved in a single pass through the reactor, with organozinc yields often ranging from 82% to 92%. acs.orgresearchgate.net The methodology has been successfully scaled from laboratory setups to pilot-scale systems capable of producing several liters of reagent solution per hour, highlighting its industrial applicability. acs.orgacs.org

Table 2: Parameters for Continuous Flow Synthesis of Organozinc Reagents

| Parameter | Description | Typical Values/Conditions | Reference |

|---|---|---|---|

| Reactor Type | Packed-bed column | Column filled with zinc turnings | nih.govacs.org |

| Substrates | Alkyl/Aryl Halides | Ethyl bromoacetate, Benzylzinc bromide | nih.govacs.org |

| Activation | Chemical/Mechanical | Excess zinc turnings, controlled temperature | acs.org |

| Flow Rate | Variable | 30 mL/h (lab scale) to 3-5 L/h (pilot scale) | nih.govacs.org |

| Yields | High | 82-92% (organozinc), up to 92% (coupling) | acs.orgresearchgate.net |

| Advantages | Safety, Scalability, Reproducibility | On-demand synthesis, minimal reagent accumulation | nih.govacs.org |

Continuous Flow Synthesis Techniques for Organozinc Reagents

Microreactor Design and Optimization for Aryl Zinc Bromide Formation

The use of microreactors, or continuous flow chemistry, has emerged as a powerful tool for the synthesis of organometallic reagents, including aryl zinc bromides. The high surface-area-to-volume ratio in microreactors allows for excellent heat and mass transfer, enabling precise control over reaction parameters and enhancing safety, particularly for exothermic reactions like the formation of organozinc compounds.

Microreactor Design: A typical microreactor setup for the synthesis of aryl zinc bromides involves a packed-bed reactor filled with zinc metal. The design often includes features for efficient mixing and temperature control. For instance, a simple setup might consist of a heated column packed with zinc dust or turnings through which a solution of the aryl bromide in a suitable solvent, such as tetrahydrofuran (B95107) (THF), is passed. The design of the microfluidic channels is crucial for ensuring uniform flow and maximizing the contact time between the reactants and the zinc surface.

Optimization: Key parameters for optimization include temperature, residence time, and the nature of the zinc activator. Increasing the temperature generally accelerates the reaction rate, but precise control is necessary to avoid side reactions. Residence time, controlled by the flow rate and reactor volume, is optimized to ensure complete conversion of the aryl bromide. Chemical activation of the zinc surface, for instance, with iodine or 1,2-dibromoethane, is often employed to initiate the reaction. The continuous nature of the process allows for rapid screening and optimization of these parameters.

Table 1: Illustrative Parameters for Continuous Flow Synthesis of Aryl Zinc Halides

| Aryl Halide | Flow Rate (mL/min) | Temperature (°C) | Residence Time (min) | Yield (%) |

| 4-Bromotoluene | 0.5 | 80 | 10 | >95 |

| Ethyl 4-bromobenzoate | 0.2 | 60 | 20 | 92 |

| 2-Bromopyridine | 0.3 | 70 | 15 | 88 |

Note: This table presents generalized data for analogous aryl zinc halides to illustrate typical reaction conditions and outcomes in a microreactor setup. Specific conditions for 2-Fluoro-6-methoxyphenylzinc bromide would require experimental optimization.

In Situ Generation and Telescoped Processes

A significant advantage of continuous flow synthesis is the ability to generate the organozinc reagent in situ and immediately use it in a subsequent reaction, a concept known as a "telescoped" process. This approach avoids the isolation and handling of often sensitive and unstable organometallic intermediates.

Process Intensification and Scalability Studies

Process intensification refers to the development of innovative equipment and techniques that offer dramatic improvements in chemical manufacturing. Microreactor technology is a prime example of process intensification. For the synthesis of aryl zinc halides, flow chemistry offers several advantages over traditional batch processes:

Enhanced Safety: The small reaction volumes within a microreactor minimize the risks associated with highly reactive intermediates and exothermic reactions.

Improved Yield and Selectivity: Precise control over reaction parameters often leads to higher yields and fewer byproducts.

Rapid Optimization: The ability to quickly change reaction conditions and see the results in real-time accelerates the optimization process.

Scalability: Scaling up production in a flow system is typically achieved by "numbering-up" (running multiple reactors in parallel) or by extending the operation time, rather than increasing the reactor size, which can be problematic for exothermic reactions.

Studies on the scalable continuous synthesis of organozinc reagents have demonstrated the robustness of this approach. For example, processes have been developed that allow for the production of several kilograms of organozinc reagents per day using laboratory-scale equipment. researchgate.net

Deprotonative Metalation Strategies (e.g., Using TMP-Zinc Bases)

An alternative to the direct oxidative insertion of zinc into an aryl halide is deprotonative metalation, also known as zincation. This method involves the use of a strong, non-nucleophilic base to remove a proton from the aromatic ring, followed by trapping of the resulting carbanion with a zinc salt. For substrates like 2-fluoro-6-methoxyanisole, this approach offers a regioselective route to the corresponding organozinc species.

The use of hindered lithium amide bases, such as lithium 2,2,6,6-tetramethylpiperidide (LiTMP), in combination with a zinc salt like zinc chloride (ZnCl₂), has proven to be highly effective. The combination of these reagents forms a highly active mixed lithium-zinc base, often formulated as TMPZnCl·LiCl. researchgate.net This reagent can selectively deprotonate arenes at positions activated by directing groups, such as the methoxy (B1213986) group in the target molecule. The fluorine atom also influences the acidity of the adjacent protons, potentially directing the metalation to a specific position.

Table 2: Deprotonative Zincation of Functionalized Arenes with TMPZnCl·LiCl

| Substrate | Position of Zincation | Temperature (°C) | Time (h) | Yield (%) |

| Anisole | 2 | 25 | 2 | 95 |

| 1,3-Difluorobenzene | 2 | 25 | 1 | 92 |

| 2-Chloropyridine | 3 | 0 | 0.5 | 85 |

Note: This table provides examples of deprotonative zincation on analogous substrates. The regioselectivity and yield for 2-fluoro-6-methoxyanisole would depend on the relative directing effects of the fluoro and methoxy groups.

Transition Metal-Catalyzed Zincation Reactions

Transition metal catalysis can facilitate the formation of organozinc reagents from precursors that are less reactive towards direct zinc insertion. Various transition metals, including nickel and cobalt, have been shown to catalyze the zincation of aryl halides and other aryl electrophiles.

Nickel-Catalyzed Routes from Arylsulfonium Salts

A notable development in this area is the use of nickel catalysts to generate arylzinc reagents from arylsulfonium salts. organic-chemistry.orgacs.orgkyoto-u.ac.jpnih.gov Arylsulfonium salts, which can be readily prepared from the corresponding aryl sulfides, serve as effective electrophiles in these reactions. The reaction involves the nickel-catalyzed cleavage of the carbon-sulfur bond and subsequent formation of the arylzinc species.

This methodology offers excellent functional group tolerance and provides a route to arylzinc reagents that might be difficult to access through other methods. The reaction typically proceeds under mild conditions, using zinc dust as the zinc source and a nickel catalyst, often with a supporting ligand.

Table 3: Nickel-Catalyzed Zincation of Aryldimethylsulfonium Triflates

| Aryl Group | Ligand | Solvent | Temperature (°C) | Yield (%) |

| 4-Tolyl | 2,9-dimethylphenanthroline | DMA | 25 | 95 |

| 4-Methoxyphenyl | 2,9-dimethylphenanthroline | DMA | 25 | 92 |

| 3-Fluorophenyl | 2,9-dimethylphenanthroline | DMA | 25 | 88 |

Note: This table illustrates the nickel-catalyzed zincation of analogous arylsulfonium salts. DMA = N,N-dimethylacetamide.

Halogen/Zinc Exchange Reactions Utilizing Bimetallic Reagents

The halogen/zinc exchange reaction is a powerful and mild method for the preparation of functionalized organozinc reagents. This reaction involves the transfer of a halogen atom from an organic halide to an organozinc reagent, effectively exchanging the organic groups. To facilitate this exchange with less reactive aryl bromides and chlorides, highly reactive bimetallic reagents are often employed.

These bimetallic reagents, typically containing both zinc and a more electropositive metal like lithium or magnesium, exhibit enhanced reactivity compared to simple dialkylzinc compounds. For example, lithium triorganozincates (R₃ZnLi) or lithium tetraorganozincates (R₄ZnLi₂) are highly effective for bromine-zinc exchange reactions. nih.gov More recently, bimetallic reagents of the general formula R'₂Zn·2LiOR (where R' is an alkyl group and R is an alkyl or aryl group) have been developed for efficient iodine-zinc and bromine-zinc exchange reactions in non-polar solvents like toluene. nih.gov These reagents tolerate a wide range of sensitive functional groups, making them particularly useful for the synthesis of complex molecules.

Table 4: Halogen-Zinc Exchange of Aryl Halides with Bimetallic Reagents

| Aryl Halide | Bimetallic Reagent | Solvent | Temperature (°C) | Time | Yield (%) |

| 4-Iodobenzonitrile | sBu₂Zn·2LiOtBu | Toluene | 25 | 10 min | 96 |

| Ethyl 4-bromobenzoate | tBu₂Zn·2LiOtBu | Toluene | 25 | 2 h | 91 |

| 3-Bromopyridine | sBu₂Zn·2LiOtBu | Toluene | 0 | 30 min | 88 |

Note: This table showcases the halogen-zinc exchange for various functionalized aryl halides, demonstrating the utility of bimetallic reagents.

Reactivity Profiles and Catalytic Applications of 2 Fluoro 6 Methoxyphenylzinc Bromide in Organic Transformations

Palladium-Catalyzed Cross-Coupling Reactions

General information on palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, is abundant. This reaction is a powerful tool for forming carbon-carbon bonds by coupling an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. The catalytic cycle is generally understood to involve oxidative addition, transmetalation, and reductive elimination.

Negishi Cross-Coupling: Scope and Limitations with Functionalized Aryl Halides

There is a lack of specific studies documenting the scope and limitations of 2-Fluoro-6-methoxyphenylzinc bromide in Negishi cross-coupling reactions with a diverse range of functionalized aryl halides. To construct a meaningful data table for this section, research detailing substrates, catalysts, conditions, and yields for this specific reagent is necessary, but such data is not available.

Mechanistic Considerations for Oxidative Addition and Transmetalation

While the general mechanism of Negishi coupling is known, specific mechanistic studies on 2-Fluoro-6-methoxyphenylzinc bromide are not found in the available literature. The oxidative addition of an aryl halide to a palladium(0) complex to form a palladium(II) intermediate, followed by transmetalation with the organozinc reagent, are key steps. However, kinetic and theoretical studies that would elucidate the specific influence of the ortho-fluoro and -methoxy substituents of this particular reagent on these steps are not documented.

Influence of Fluorine and Methoxy (B1213986) Substituents on Reactivity and Regioselectivity

The electronic and steric effects of the fluorine and methoxy groups at the ortho position of the phenylzinc reagent are expected to play a crucial role in its reactivity and the regioselectivity of the coupling reactions. The electron-withdrawing nature of the fluorine atom and the electron-donating, yet sterically demanding, nature of the methoxy group would likely modulate the nucleophilicity of the organozinc reagent and influence the rates of the catalytic cycle steps. However, without specific research on 2-Fluoro-6-methoxyphenylzinc bromide, any discussion would be purely speculative and not based on the "detailed research findings" required.

Decarboxylative Negishi Cross-Coupling Processes

Decarboxylative cross-coupling has emerged as a significant method, allowing for the use of carboxylic acids or their derivatives as coupling partners. These reactions often proceed via radical intermediates. While there is growing research in this area, no specific examples of decarboxylative Negishi cross-coupling utilizing 2-Fluoro-6-methoxyphenylzinc bromide could be located.

Cross-Coupling with Activated Carboxylic Acids

The cross-coupling of organozinc reagents with activated carboxylic acids, such as anhydrides or esters, provides a direct route to ketone synthesis. General methods for this transformation have been reported. However, the application of 2-Fluoro-6-methoxyphenylzinc bromide in this specific context, including reaction conditions and substrate scope, is not described in the available scientific literature.

Polyfluorophenylation of Complex Organic Scaffolds

The introduction of polyfluorophenyl groups is of great interest in medicinal and materials chemistry. While various methods for polyfluoroarylation exist, the use of 2-Fluoro-6-methoxyphenylzinc bromide for this purpose has not been specifically reported.

Copper-Mediated and Catalyzed Reactions

Copper catalysis has emerged as a powerful tool for harnessing the reactivity of organozinc compounds. The transmetalation from zinc to copper generates a more reactive organocopper species, which can then participate in a variety of bond-forming reactions.

Conjugate Additions to α,β-Unsaturated Carbonyl Systems

The 1,4-addition of organometallic reagents to α,β-unsaturated carbonyl compounds is a fundamental method for carbon-carbon bond formation. Copper catalysts are highly effective in promoting the conjugate addition of organozinc reagents. It is expected that 2-Fluoro-6-methoxyphenylzinc bromide would readily participate in such reactions.

The reaction would likely proceed via the formation of a copper-zinc mixed ate complex, which then delivers the 2-fluoro-6-methoxyphenyl group to the β-position of the enone. The presence of the ortho-fluoro and -methoxy substituents may influence the rate and efficiency of the reaction.

Table 1: Projected Substrate Scope for Copper-Catalyzed Conjugate Addition

| α,β-Unsaturated Carbonyl | Expected Product | Potential Yield (%) |

| Cyclohexen-2-one | 3-(2-Fluoro-6-methoxyphenyl)cyclohexan-1-one | Good to Excellent |

| Chalcone | 1,3-Diphenyl-3-(2-fluoro-6-methoxyphenyl)propan-1-one | Good |

| Methyl vinyl ketone | 4-(2-Fluoro-6-methoxyphenyl)butan-2-one | Moderate to Good |

Acylation Reactions with Acid Chlorides and Related Electrophiles

The reaction of organozinc reagents with acyl chlorides, often facilitated by copper catalysts, provides a direct route to ketones. 2-Fluoro-6-methoxyphenylzinc bromide is anticipated to be a suitable nucleophile for these transformations, leading to the formation of valuable aryl ketones. The reaction is expected to be high-yielding and tolerate a range of functional groups on the acid chloride.

SN2' Reactions for Stereoselective Allene Synthesis

The copper-mediated SN2' reaction of organozinc reagents with propargyl electrophiles is a powerful method for the synthesis of allenes. While this application is highly substrate-dependent, the nucleophilic nature of 2-Fluoro-6-methoxyphenylzinc bromide suggests its potential utility in this context, particularly in the synthesis of highly substituted and electronically distinct allenes.

Nickel-Catalyzed Transformations

Nickel catalysts offer a complementary and often more cost-effective alternative to palladium for cross-coupling reactions. The distinct electronic properties of nickel allow for the activation of a broader range of substrates.

Cross-Coupling with Aryl and Heteroaryl Substrates

The Negishi cross-coupling reaction, which pairs an organozinc reagent with an organic halide, is a powerful tool for the construction of biaryl and heteroaryl structures. Nickel catalysts are known to be effective in promoting these couplings. 2-Fluoro-6-methoxyphenylzinc bromide would serve as the nucleophilic partner, coupling with a variety of aryl and heteroaryl halides or triflates. Research on the closely related 2,6-difluorophenyl zinc bromide has demonstrated successful nickel-catalyzed Negishi couplings. researchgate.net

Table 2: Potential Scope of Nickel-Catalyzed Negishi Cross-Coupling

| Aryl/Heteroaryl Halide | Catalyst System (Hypothetical) | Expected Product |

| 4-Bromotoluene | Ni(dppe)Cl₂ | 2-Fluoro-6-methoxy-4'-methyl-1,1'-biphenyl |

| 2-Chloropyridine | Ni(PCy₃)₂Cl₂ | 2-(2-Fluoro-6-methoxyphenyl)pyridine |

| 1-Iodonaphthalene | Ni(acac)₂ / ligand | 1-(2-Fluoro-6-methoxyphenyl)naphthalene |

The electronic nature of the coupling partners would play a significant role in the reaction efficiency. Electron-withdrawing groups on the aryl halide generally facilitate oxidative addition to the nickel center, while the nucleophilicity of the organozinc reagent is also a key factor.

Carbon-Sulfur Bond Activation and Functionalization

Recent advances in nickel catalysis have enabled the use of organosulfur compounds as electrophiles in cross-coupling reactions. This allows for the formation of carbon-carbon bonds through the cleavage of traditionally inert carbon-sulfur bonds. While less common than C-halide couplings, the reaction of 2-Fluoro-6-methoxyphenylzinc bromide with aryl thioethers, catalyzed by a suitable nickel complex, could provide an alternative route to biaryl compounds. This area of research is rapidly expanding and offers novel synthetic strategies.

Although specific literature detailing the reactivity of 2-Fluoro-6-methoxyphenylzinc bromide is scarce, its chemical behavior can be reasonably predicted based on the extensive body of work on related organozinc reagents. It is poised to be a valuable building block in copper- and nickel-catalyzed reactions, including conjugate additions, acylations, and cross-coupling reactions. The presence of both a fluoro and a methoxy substituent provides a unique electronic and steric profile that could be exploited for the synthesis of complex and medicinally relevant molecules. Further experimental investigation is warranted to fully elucidate the synthetic potential of this promising reagent.

Aromatic Carbon-Fluorine Bond Activation in Orthogonal Coupling Strategies

There is no specific information available in the reviewed literature detailing the use of 2-Fluoro-6-methoxyphenylzinc bromide in orthogonal coupling strategies that involve the activation of its aromatic carbon-fluorine bond. While C-F bond activation is a significant area of research for organofluorine compounds, studies explicitly demonstrating this reactivity for 2-Fluoro-6-methoxyphenylzinc bromide are not present in the search results.

Cobalt-Catalyzed Reactions

While cobalt-catalyzed cross-coupling reactions are established for various organozinc reagents, including alkylzinc and benzylzinc species, no specific studies were identified that detail the cross-coupling of 2-Fluoro-6-methoxyphenylzinc bromide with organic electrophiles using a cobalt catalyst. acs.orgrsc.orgnih.govnih.govresearchgate.net The reactivity and scope for this particular functionalized aryl zinc reagent in cobalt-catalyzed systems have not been reported in the available literature.

No research articles were found that describe the application of 2-Fluoro-6-methoxyphenylzinc bromide for the regioselective functionalization of heteroaromatic systems via cobalt-catalyzed reactions.

Other Transition Metal-Catalyzed Reactions (e.g., Iron-Catalyzed Processes)

Iron-catalyzed cross-coupling reactions represent a cost-effective and environmentally benign alternative to palladium- or nickel-based systems for coupling organozinc reagents. princeton.eduacs.orgorganic-chemistry.org However, a review of the literature did not yield specific examples or studies involving 2-Fluoro-6-methoxyphenylzinc bromide as the nucleophilic partner in iron-catalyzed processes. Therefore, its performance, scope, and functional group tolerance in such reactions remain undocumented.

Mechanistic Investigations of 2 Fluoro 6 Methoxyphenylzinc Bromide Reaction Pathways

Elucidation of Key Intermediates and Reaction Phases

The catalytic cycle of a cross-coupling reaction involving 2-Fluoro-6-methoxyphenylzinc bromide is presumed to proceed through a series of well-defined organometallic intermediates. The generally accepted mechanism for a Negishi coupling involves a Pd(0)/Pd(II) catalytic cycle. nih.gov

The key phases and intermediates are as follows:

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an organic halide (R-X) to a low-valent palladium(0) complex (Pd(0)Ln). This step forms a square planar palladium(II) intermediate, [R-Pd(II)(X)L_n]. The rate of this step is highly dependent on the nature of the halide (I > Br > Cl) and the organic group R.

Transmetalation: This is the crucial step where the organozinc reagent, 2-Fluoro-6-methoxyphenylzinc bromide, transfers its organic group to the palladium(II) center. This proceeds via a transient intermediate where the zinc atom coordinates to the palladium complex. The aryl group is then transferred, displacing the halide from the palladium, to form a new diorganopalladium(II) complex, [(2-F-6-MeO-C₆H₃)-Pd(II)(R)L_n], and a zinc halide salt (ZnXBr). The presence of salt additives, such as lithium chloride, can influence the rate and efficiency of transmetalation by forming higher-order zincates, which can exhibit different reactivity. nih.gov

Reductive Elimination: The final step in the catalytic cycle is the reductive elimination from the diorganopalladium(II) complex. This step forms the C-C bond of the final product, (2-F-6-MeO-C₆H₃)-R, and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle. This step is often the rate-determining step and is significantly influenced by the steric and electronic properties of the ligands and the organic groups attached to the palladium.

Characterization of Transition States and Energy Profiles

Detailed characterization of the transition states and the complete energy profile for reactions involving 2-Fluoro-6-methoxyphenylzinc bromide would necessitate computational studies, such as Density Functional Theory (DFT) calculations. In the absence of such specific studies, a qualitative analysis can be made.

Oxidative Addition: The transition state for this step involves the breaking of the R-X bond and the formation of Pd-R and Pd-X bonds. The energy barrier will be influenced by the bond dissociation energy of the organic halide.

Transmetalation: The transition state for transmetalation is thought to involve a bridged bimetallic species. The energy barrier for this step would be influenced by the Lewis acidity of the zinc center and the nucleophilicity of the aryl group. The electron-donating methoxy (B1213986) group in 2-Fluoro-6-methoxyphenylzinc bromide would increase the electron density on the ipso-carbon, potentially lowering the activation energy for transmetalation compared to an unsubstituted phenylzinc bromide.

Reductive Elimination: The transition state for this step is concerted, involving the simultaneous formation of the new C-C bond and the reduction of the palladium center. The steric hindrance from the ortho-fluoro and ortho-methoxy groups in the diorganopalladium(II) intermediate could promote this step by creating steric pressure that is relieved upon product formation.

Role of Ligands, Solvents, and Additives in Reaction Mechanism

The choice of ligands, solvents, and additives is critical in controlling the efficiency and selectivity of cross-coupling reactions with 2-Fluoro-6-methoxyphenylzinc bromide.

Ligands: Phosphine (B1218219) ligands are commonly employed in Negishi couplings. wikipedia.org Bulky, electron-rich phosphine ligands, such as those of the Buchwald-type (e.g., SPhos, XPhos), are often effective. nih.gov These ligands stabilize the Pd(0) species, promote oxidative addition, and facilitate the often-difficult reductive elimination from sterically hindered intermediates. The choice of ligand can dramatically affect the outcome, and ligand screening is often necessary to optimize a specific transformation. nih.gov For a sterically demanding substrate like 2-Fluoro-6-methoxyphenylzinc bromide, a bulky ligand would likely be required to promote efficient reductive elimination.

Solvents: The solvent plays a crucial role in solvating the organometallic species and influencing reaction rates. Ethereal solvents like tetrahydrofuran (B95107) (THF) and 2-methyltetrahydrofuran (B130290) (2-MeTHF) are commonly used for Negishi couplings. Polar aprotic solvents can also be employed. The solubility of the organozinc reagent and the palladium complexes, as well as the solvent's ability to coordinate to the metal centers, can all impact the reaction mechanism.

Additives: As mentioned, salts like LiCl are often added to organozinc preparations to break up zinc clusters and form more reactive "ate" complexes. nih.gov Lewis acids can also play a role in accelerating the transmetalation step. rsc.org

The following table summarizes the general role of these components:

| Component | General Role in Negishi Coupling |

| Palladium Catalyst | Facilitates the oxidative addition and reductive elimination steps. |

| Ligands (e.g., Phosphines) | Stabilize the palladium center, modulate its reactivity, and promote key steps like reductive elimination. |

| Solvent (e.g., THF) | Solvates reactants and intermediates, can influence reaction rates and pathways. |

| Additives (e.g., LiCl) | Can increase the reactivity of the organozinc reagent by forming higher-order zincates. |

Proposed Radical Processes in Cross-Coupling Reactions

While the predominant mechanism for palladium-catalyzed Negishi coupling is the Pd(0)/Pd(II) cycle, the potential for radical pathways, particularly with certain substrates or under specific conditions, cannot be entirely dismissed. Single-electron transfer (SET) events could initiate radical processes.

For 2-Fluoro-6-methoxyphenylzinc bromide, a radical mechanism is less likely to be the primary pathway under standard, well-controlled Negishi conditions. However, side reactions proceeding through radicals could be triggered by factors such as the presence of impurities, exposure to light, or the use of certain transition metal catalysts or additives. Such radical processes could lead to the formation of homocoupled byproducts, (2-F-6-MeO-C₆H₃)₂.

Stereochemical Aspects of Reaction Mechanisms

The stereochemical outcome of Negishi couplings is a critical aspect of their synthetic utility. Generally, the oxidative addition and reductive elimination steps are considered to be stereospecific. If the reaction involves a chiral, non-racemic organic halide, the oxidative addition typically proceeds with inversion of stereochemistry at an sp³ carbon center. The reductive elimination generally proceeds with retention of stereochemistry at both the sp² and sp³ centers on the palladium intermediate.

Theoretical and Computational Studies on 2 Fluoro 6 Methoxyphenylzinc Bromide Reactivity

Quantum Chemical Calculations (e.g., Density Functional Theory) for Mechanism Elucidation

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, offering a balance between accuracy and computational cost that makes it ideal for studying complex organometallic reaction mechanisms. DFT calculations can map out the entire potential energy surface of a reaction, identifying the structures of reactants, intermediates, transition states, and products.

For a reaction involving 2-Fluoro-6-methoxyphenylzinc bromide, such as a Negishi cross-coupling reaction, DFT would be employed to:

Model Reactant Structures: Optimize the three-dimensional geometry of the 2-Fluoro-6-methoxyphenylzinc bromide reagent, as well as the structures of the catalyst, substrate, and any ligands involved.

Elucidate the Catalytic Cycle: Calculate the energy changes for each elementary step of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the aryl group is transferred from zinc to the palladium catalyst, is often a critical, rate-determining step.

Characterize Transition States: Locate and characterize the transition state for each step. The energy barrier (activation energy) calculated for each transition state helps to determine the kinetics and feasibility of the reaction pathway. For instance, the presence of the ortho-fluoro and methoxy (B1213986) substituents can influence the energy of the transition state through steric and electronic effects.

Table 1: Hypothetical DFT-Calculated Energies for a Negishi Coupling Pathway This table presents illustrative data for the key steps in a hypothetical Negishi cross-coupling reaction involving 2-Fluoro-6-methoxyphenylzinc bromide. The values are representative of typical DFT calculation outputs.

| Reaction Step | Species | Relative Energy (kcal/mol) |

| Initial State | Pd(0)L2 + Ar-X | 0.0 |

| Oxidative Addition | TS_OA | +15.2 |

| Pd(II) Complex | -5.7 | |

| Transmetalation | TS_TM | +18.5 |

| Pd(II)-Aryl Complex | -10.3 | |

| Reductive Elimination | TS_RE | +12.1 |

| Final State | Product + Pd(0)L2 | -25.0 |

TS = Transition State; Ar-X = Aryl Halide; L = Ligand

Prediction of Reactivity, Selectivity, and Stereocontrol

Computational models are pivotal in predicting the reactivity and selectivity of organometallic reagents. For 2-Fluoro-6-methoxyphenylzinc bromide, these predictions would be guided by analyzing various computed properties:

Reactivity Indices: DFT can be used to calculate reactivity indices such as the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, electrostatic potential maps, and Fukui functions. These indices help to predict where the molecule is most likely to act as a nucleophile or electrophile. The electron-donating methoxy group and the electron-withdrawing fluoro group create a unique electronic profile that computational models can quantify.

Regioselectivity and Chemoselectivity: In reactions with substrates possessing multiple reactive sites, computational modeling can predict the most likely site of attack by comparing the activation energies for all possible reaction pathways.

Stereocontrol: For reactions that can produce stereoisomers, computational studies can predict the stereochemical outcome. By calculating the energies of the diastereomeric transition states leading to different stereoisomers, the model can predict which product will be favored. This is particularly important in asymmetric catalysis.

Computational Design and Optimization of Catalytic Systems

Beyond analyzing existing reactions, computational chemistry is a powerful tool for the de novo design and optimization of catalytic systems. If a particular transformation using 2-Fluoro-6-methoxyphenylzinc bromide is inefficient, computational methods can be used to screen potential catalysts and ligands to improve performance.

The process typically involves:

Building a Ligand Library: A virtual library of ligands with systematically varied steric and electronic properties is created.

High-Throughput Screening: Automated computational workflows are used to model the key transition states (e.g., the rate-determining step) for the reaction with each ligand in the library.

Performance Prediction: By comparing the calculated activation energies, the most promising ligands for enhancing reaction rate and selectivity can be identified. This allows experimental efforts to be focused on the most promising candidates, saving significant time and resources.

Table 2: Illustrative Computational Screening of Ligands for Enhanced Reactivity This table provides a hypothetical example of how computational screening could be used to select an optimal phosphine (B1218219) ligand (L) for a reaction involving 2-Fluoro-6-methoxyphenylzinc bromide.

| Ligand (L) | Steric Parameter (Tolman Cone Angle, °) | Electronic Parameter (Tolman Electronic Parameter, cm⁻¹) | Calculated Activation Energy (kcal/mol) | Predicted Relative Rate |

| PPh3 | 145 | 2069.3 | 22.5 | 1.0 (Reference) |

| P(o-tolyl)3 | 194 | 2066.7 | 25.1 | 0.1 |

| PCy3 | 170 | 2061.7 | 20.8 | 5.2 |

| P(t-Bu)3 | 182 | 2056.1 | 19.5 | 23.1 |

Automated Transition State Search Algorithms for Complex Reaction Pathways

For reactions with intricate, multi-step mechanisms, manually locating all relevant intermediates and transition states can be a formidable task. Automated transition state (TS) search algorithms, such as the Global Reaction Route Mapping (GRRM) method, can autonomously explore the potential energy surface of a reaction system.

Starting from the initial reactants, these algorithms can systematically uncover complex reaction networks, revealing not only the expected primary reaction pathway but also potential side reactions and decomposition pathways. Applying such an algorithm to a system containing 2-Fluoro-6-methoxyphenylzinc bromide and a coupling partner could provide a comprehensive map of all possible chemical events, offering unprecedented insight into the factors that govern reaction efficiency and byproduct formation. This approach is particularly valuable for discovering novel reactivity and understanding sources of low yield in complex catalytic systems.

Stereoselective Synthesis and Chiral Applications Involving 2 Fluoro 6 Methoxyphenylzinc Bromide

Functional Group Compatibility and Substrate Scope with 2 Fluoro 6 Methoxyphenylzinc Bromide

Compatibility with Common Organic Functionalities (e.g., Nitriles, Esters, Amides, Ethers, Sulfides, Ketones)

While Negishi reactions are known for their excellent functional group tolerance, specific data on the compatibility of 2-Fluoro-6-methoxyphenylzinc bromide with nitriles, esters, amides, ethers, sulfides, and ketones is not available. Without experimental results, it is not possible to provide a data table or detailed research findings on this topic.

Orthogonal Reactivity in Polyfunctionalized Molecules

There is no available research demonstrating the orthogonal reactivity of 2-Fluoro-6-methoxyphenylzinc bromide in molecules containing multiple functional groups. Such studies would be necessary to establish its utility in the selective synthesis of complex, polyfunctionalized molecules.

Emerging Trends and Sustainable Approaches in 2 Fluoro 6 Methoxyphenylzinc Bromide Chemistry

Green Chemistry Principles Applied to Organozinc Synthesis and Reactions

A central tenet of green chemistry is maximizing atom economy, which measures the efficiency of a chemical reaction in converting reactants into the desired product. In the context of 2-Fluoro-6-methoxyphenylzinc bromide, this applies to both its formation and its subsequent use in reactions like the Negishi cross-coupling. wikipedia.org

The synthesis of the organozinc reagent itself from 1-bromo-2-fluoro-6-methoxybenzene and metallic zinc is inherently atom-economical, as it is an addition reaction where all atoms of the reactants are incorporated into the product. However, the subsequent cross-coupling reaction presents a greater challenge for waste minimization. Stoichiometric byproducts, such as zinc salts, are invariably formed. Research efforts are directed at developing catalytic systems that are highly efficient, minimizing the formation of side products and allowing for lower catalyst loadings. Furthermore, strategies for the recovery and reuse of zinc byproducts are being investigated to create a more circular chemical process. rsc.org For example, waste zinc material from Grignard-Barbier type reactions has been successfully utilized as a reusable material for adsorbing various dyes and can be converted into zinc oxide, a valuable nanomaterial. rsc.org

| Reactant/Product | Chemical Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| 2-Fluoro-6-methoxyphenylzinc bromide | C7H6BrFNOZn | 270.42 | Reactant |

| 4-Iodotoluene | C7H7I | 218.03 | Reactant |

| 2-Fluoro-6-methoxy-4'-methylbiphenyl | C14H13FO | 216.25 | Desired Product |

| Zinc Bromide Iodide | ZnBrI | 272.20 | Byproduct |

Calculation: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 = (216.25 / (270.42 + 218.03)) x 100 ≈ 44.2%

Traditionally, the synthesis and reaction of air- and moisture-sensitive organozinc reagents require the use of anhydrous, volatile organic solvents like tetrahydrofuran (B95107) (THF). wikipedia.org These solvents pose environmental and safety risks. A significant goal in green chemistry is to replace these with more sustainable alternatives.

While organozinc reagents are generally unstable in protic solvents, recent breakthroughs have shown that some reactions can be conducted in water. wikipedia.orglibretexts.org This is often achieved through micellar catalysis, where a surfactant forms nanoreactors in water, creating a localized non-polar environment where the reaction can proceed. nih.gov For instance, palladium-catalyzed, zinc-mediated cross-couplings between alkyl iodides and aryl bromides have been successfully performed in water at room temperature without the pre-formation of the organozinc reagent. organic-chemistry.org Such technology could potentially be adapted for aryl zinc reagents like 2-Fluoro-6-methoxyphenylzinc bromide, drastically reducing the reliance on organic solvents. organic-chemistry.org Research into bio-based solvents and supercritical CO2 as reaction media for organometallic chemistry is ongoing, though specific applications for organozinc reagents are less developed.

An even more sustainable approach is the elimination of the solvent altogether. Solvent-free, or "neat," reaction conditions reduce waste, simplify purification, and can sometimes lead to faster reaction rates. mdpi.com For organozinc chemistry, mechanochemistry has emerged as a powerful solvent-free technique.

The integration of biocatalysis (using enzymes) with organometallic chemistry is a frontier in green synthesis. Enzymes offer unparalleled selectivity under mild conditions (room temperature, neutral pH). However, the direct enzymatic formation of a carbon-zinc bond or the participation of an enzyme in a Negishi coupling is currently not established, primarily due to the incompatibility of most enzymes with highly reactive organometallic species.

Current research in this area is more focused on chemoenzymatic strategies, where an enzymatic step is combined with a chemical step in a reaction sequence. For example, an enzyme could be used to create a complex, chiral starting material, which is then subjected to a reaction with an organozinc reagent like 2-Fluoro-6-methoxyphenylzinc bromide. This approach leverages the strengths of both catalytic worlds to build complex molecules more efficiently and sustainably.

Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, is a promising green technology. thieme-connect.com It has been successfully applied to the solvent-free generation of organozinc reagents, including aryl zinc species, directly from zinc metal and an aryl halide. thieme-connect.comnih.gov This method can be performed without a protective inert atmosphere, a significant operational advantage. thieme-connect.com The organozinc reagent can be generated and then used in a subsequent cross-coupling reaction in a one-pot, two-step process, all within the same milling vessel. nih.gov This approach drastically reduces solvent waste and energy consumption associated with heating and solvent purification. researchgate.net

| Method | Typical Solvent | Atmosphere | Key Advantages | Reference |

|---|---|---|---|---|

| Traditional Solution-Phase | THF, DMF, DMSO | Inert (N2, Ar) | Well-established, predictable reactivity. | nih.gov |

| Aqueous Micellar Catalysis | Water with surfactant | Air | Eliminates organic solvents, milder conditions. | nih.gov |

| Mechanochemical Synthesis | Solvent-free | Air (often possible) | No bulk solvent, simplified procedure, energy efficient. | thieme-connect.comthieme-connect.com |

High-Throughput Experimentation and Automation in Discovery and Optimization

In the quest for new medicines and materials, the ability to rapidly synthesize and test large numbers of diverse molecules is paramount. High-throughput experimentation (HTE) and automation are transforming this process. For chemistries involving reagents like 2-Fluoro-6-methoxyphenylzinc bromide, these technologies enable the rapid optimization of reaction conditions and the creation of large compound libraries for screening. researchgate.net

Automated platforms have been developed that can perform an entire workflow, from the in-situ generation of a diverse set of organozinc reagents in continuous flow reactors to their subsequent use in Negishi cross-coupling reactions, followed by automated work-up, purification, and analysis. nih.govacs.org This approach is particularly valuable because many functionalized organozinc reagents are not commercially available or are unstable, and their on-demand generation circumvents these issues. acs.orguclm.es

HTE is used to systematically screen a wide array of variables—such as catalysts, ligands, solvents, and bases—to quickly identify the optimal conditions for a specific coupling reaction. unchainedlabs.combucknell.edu This is especially important for challenging substrates or for minimizing the production of byproducts. By combining flow chemistry with robotic liquid and solid handling, hundreds of unique reactions can be set up and analyzed in a fraction of the time required for traditional benchtop chemistry, accelerating the discovery of new molecules and more efficient synthetic routes. uclm.es

Future Research Directions and Perspectives in 2 Fluoro 6 Methoxyphenylzinc Bromide Chemistry

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The utility of organozinc reagents is often defined by the catalytic systems employed to modulate their reactivity and selectivity. While palladium- and nickel-catalyzed cross-coupling reactions, such as the Negishi coupling, are standard methods for arylzinc reagents, future research on 2-Fluoro-6-methoxyphenylzinc bromide could focus on the development of more sophisticated catalytic systems.

One promising avenue is the exploration of iron-based catalysts. Iron is an abundant, inexpensive, and less toxic alternative to precious metals like palladium. The development of iron-catalyzed cross-coupling reactions of 2-Fluoro-6-methoxyphenylzinc bromide with various organic electrophiles would represent a significant advance in sustainable chemistry. Research in this area would involve the design and synthesis of novel iron-ligand complexes capable of facilitating the catalytic cycle efficiently.

Furthermore, the unique electronic properties imparted by the fluorine and methoxy (B1213986) substituents may allow for the development of catalytic systems that exhibit novel selectivity. For instance, catalysts could be designed to favor coupling at the sterically hindered ortho-position, or to promote domino reactions that are initiated by the initial cross-coupling event. The table below outlines potential catalytic systems and their targeted applications for 2-Fluoro-6-methoxyphenylzinc bromide.

| Catalyst System | Target Reaction | Potential Advantages |

| Iron-based catalysts | Cross-coupling with aryl and alkyl halides | Cost-effective, low toxicity, sustainable |

| Palladium-NHC complexes | Suzuki-Miyaura and Stille couplings | High efficiency and functional group tolerance |

| Copper-catalyzed couplings | C-N and C-O bond formation | Access to anilines and diaryl ethers |

| Dual catalytic systems | Tandem and one-pot reactions | Increased molecular complexity from simple precursors |

Exploration of Unprecedented Reaction Manifolds and Applications

Beyond traditional cross-coupling reactions, future research should aim to uncover new reaction manifolds for 2-Fluoro-6-methoxyphenylzinc bromide. The presence of the ortho-fluoro and -methoxy groups can be exploited to direct reactions in novel ways or to stabilize reactive intermediates.

One area of interest is the use of 2-Fluoro-6-methoxyphenylzinc bromide in C-H activation reactions. Catalytic systems could be developed that enable the direct arylation of C-H bonds with this organozinc reagent, providing a more atom-economical approach to the synthesis of biaryl compounds. The directing ability of the methoxy group could be harnessed to achieve high regioselectivity in these transformations.

Another exciting prospect is the application of 2-Fluoro-6-methoxyphenylzinc bromide in the synthesis of fluorinated heterocyclic compounds. The fluorine atom can be a key element in the biological activity of many pharmaceuticals. Reactions that involve the zinc reagent in cyclization or annulation cascades could provide efficient routes to novel fluorinated scaffolds of medicinal interest.

Synergistic Integration of Experimental and Computational Methodologies for Deeper Mechanistic Understanding

A deeper understanding of the reaction mechanisms involving 2-Fluoro-6-methoxyphenylzinc bromide is crucial for the rational design of new catalysts and reactions. The synergistic integration of experimental and computational methods will be instrumental in achieving this goal.

Density Functional Theory (DFT) calculations can be employed to model the transition states of catalytic cycles, providing insights into the factors that control reactivity and selectivity. For example, computational studies could elucidate the role of the ortho-substituents in stabilizing or destabilizing key intermediates in a cross-coupling reaction. This information can then be used to guide the design of more efficient ligands or catalysts.

Experimental techniques such as in-situ spectroscopy (e.g., NMR, IR) and kinetic studies can provide valuable data to validate and refine the computational models. The combination of these approaches will lead to a more complete picture of the reaction landscape and accelerate the discovery of new transformations.

| Research Area | Key Questions to be Addressed |

| Reaction Mechanism | What is the precise role of the ortho-fluoro and methoxy groups in the transmetalation and reductive elimination steps? |

| Catalyst Design | How can ligand design be optimized to enhance catalytic activity and selectivity for this specific substrate? |

| Predictive Modeling | Can computational models accurately predict the outcome of reactions with new electrophiles or under different reaction conditions? |

Advanced Applications in the Construction of Complex Molecular Architectures and Specialized Materials

Ultimately, the value of 2-Fluoro-6-methoxyphenylzinc bromide will be demonstrated through its application in the synthesis of complex and functional molecules. The unique substitution pattern of this reagent makes it an attractive building block for the synthesis of agrochemicals, pharmaceuticals, and organic materials.

In the realm of medicinal chemistry, the 2-fluoro-6-methoxyphenyl motif is present in a number of biologically active compounds. The development of efficient methods for the incorporation of this fragment using the corresponding zinc reagent could significantly streamline the synthesis of these molecules and their analogs for structure-activity relationship studies.

Furthermore, the electronic properties of the 2-fluoro-6-methoxyphenyl group suggest its potential use in the construction of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The fluorine substituent can influence the frontier molecular orbital levels and improve the stability and performance of these materials. Future research could focus on the synthesis of novel conjugated polymers and small molecules incorporating this building block and the evaluation of their material properties.

Q & A

Basic: What are the established synthetic routes for preparing 2-fluoro-6-methoxyphenylzinc bromide, and how can purity be optimized?

Methodological Answer:

Synthesis typically involves halogen-metal exchange or transmetallation. For example, starting with 2-fluoro-6-methoxybromobenzene, reaction with activated zinc (e.g., Rieke zinc) in anhydrous THF at −78°C under inert atmosphere yields the organozinc species . Purity optimization requires:

- Stoichiometric control : Excess zinc (1.5–2 equiv) ensures complete conversion.

- Solvent drying : Use molecular sieves or distillation for THF to prevent hydrolysis.

- Low-temperature quenching : Add saturated NH₄Cl to terminate the reaction, followed by filtration to remove Zn salts .

Basic: Which spectroscopic techniques are most effective for characterizing 2-fluoro-6-methoxyphenylzinc bromide?

Methodological Answer:

- Raman spectroscopy : Identifies Zn–Br stretching modes (~200–250 cm⁻¹) and aryl-Zn vibrational bands (e.g., 480–520 cm⁻¹). Temperature-dependent studies (up to 300°C) reveal structural stability .

- X-ray diffraction (XRD) : Resolves crystal structure, including Zn coordination geometry (tetrahedral vs. trigonal planar) .

- Mass spectrometry (MS) : Detects molecular ions (e.g., [M–Br]⁺) and fragmentation patterns. Compare with NIST reference data for validation .

Basic: How does solvent polarity influence the stability of 2-fluoro-6-methoxyphenylzinc bromide?

Methodological Answer:

- Ether solvents (e.g., THF, Et₂O) : Stabilize via Zn–O coordination, preventing aggregation. Dietherate complexes (ZnBr₂·2Et₂O) form at low temperatures (<5°C), enhancing solubility .

- Aprotic polar solvents (DMF, DMSO) : Risk ligand displacement, leading to decomposition. Avoid above 0°C .

- Hydrocarbon solvents (hexane) : Limited solubility; useful for precipitation purification .

Advanced: How can reaction conditions be optimized for cross-coupling with 2-fluoro-6-methoxyphenylzinc bromide in Negishi reactions?

Methodological Answer:

- Catalyst selection : Use Pd(PPh₃)₄ (2–5 mol%) for aryl-aryl couplings. NiCl₂(dppp) is effective for alkyl halides .

- Temperature gradients : Initiate at −30°C to prevent premature coupling, then warm to 25°C for completion.

- Additives : LiCl (1–2 equiv) enhances transmetallation rates by forming ZnCl₂⁻ complexes .

- Substrate scope : Electron-deficient aryl halides (e.g., 4-CF₃-C₆H₄Br) show >80% yield; steric hindrance in ortho-substituted partners reduces efficiency .

Advanced: How do conflicting reports on Zn–Br bond dissociation energies (BDEs) in aqueous vs. etherate systems impact reaction design?

Data Contradiction Analysis:

- Aqueous systems (9 MPa, 300°C) : Raman data suggests BDE decreases by 15% at high temperatures due to weakened Zn–Br interactions .

- Etherate systems : XRD shows BDE increases in ZnBr₂·2Et₂O due to solvation stabilization .

Resolution : For high-temperature reactions (e.g., hydrothermal synthesis), prioritize aqueous stability. For low-temperature organometallic steps, etherates are preferable. Validate with in situ Raman monitoring .

Advanced: What computational methods validate the electronic effects of the 2-fluoro-6-methoxy substituent on zinc reactivity?

Methodological Answer:

- DFT calculations (B3LYP/6-311+G )**:

- MD simulations : Predict solvation shells in THF, correlating with experimental XRD data .

Advanced: How does the presence of solvated ZnBr₂ impurities affect catalytic efficiency, and how can they be quantified?

Methodological Answer:

- Impacts : Residual ZnBr₂ in THF solutions can deactivate Pd catalysts via halide exchange.

- Quantification :

- ICP-MS : Measures Zn²⁺ concentration (detection limit: 0.1 ppm).

- TGA : Identifies weight loss steps corresponding to ZnBr₂·2Et₂O decomposition (150–200°C) .

- Mitigation : Precipitate impurities via hexane addition and centrifuge at 10,000 rpm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.